Eleutheroside E

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eleutheroside E kann durch Glykosylierung von Syringaresinol synthetisiert werden. Der Prozess umfasst die Verwendung von Glykosyldonoren und -akzeptoren unter spezifischen Reaktionsbedingungen. Die Glykosylierungsreaktion erfordert typischerweise das Vorhandensein eines Katalysators, wie z. B. einer Lewis-Säure, um die Bildung der glykosidischen Bindung zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet in erster Linie die Extraktion aus den Wurzeln und Stängeln von Eleutherococcus senticosus. Der Extraktionsprozess umfasst Makroporen-Adsorptionsharz- und Festphasenextraktionstechniken, gefolgt von der Reinigung mittels Hochleistungsflüssigchromatographie (HPLC) . Das Endprodukt wird mit hoher Reinheit gewonnen, was es für verschiedene Anwendungen geeignet macht.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eleutheroside E unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid reduziert werden.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen ein Nukleophil eine Abgangsgruppe im Molekül ersetzt.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nukleophile wie Hydroxidionen oder Amine, bei milden bis moderaten Temperaturen.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Eleutheroside E has been studied for various health conditions:

Osteoporosis

EE has demonstrated potential in treating osteoporosis through its ability to enhance bone density and regulate inflammatory responses. A study using an ovariectomy model showed that EE treatment resulted in increased bone volume and decreased markers of bone resorption .

Parkinson's Disease

In models of Parkinson's disease, EE has shown promise in improving neuronal survival and function. The compound increased cell viability and decreased apoptosis rates in MPTP-induced cell models, suggesting a protective effect against neurodegeneration .

Cognitive Impairments

EE supplementation has been associated with improvements in cognitive function, particularly in models of radiation-induced cognitive decline. It protects hippocampal neurons and enhances spatial memory by modulating gut microbiota .

Diabetes Management

EE has also been investigated for its role in managing diabetes. Studies indicate that it enhances insulin sensitivity and glucose uptake in muscle cells, potentially ameliorating insulin resistance in diabetic models .

Case Studies and Research Findings

The following table summarizes key research findings regarding the applications of this compound:

Wirkmechanismus

Eleutheroside E exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Eleutheroside E wird häufig mit anderen Lignanglykosiden verglichen, wie z. B.:

Eleutheroside B: Eine weitere wichtige bioaktive Verbindung in Eleutherococcus senticosus, bekannt für ihre adaptogenen und antifatigenden Wirkungen.

Acanthoside D: Identisch mit this compound, isoliert aus dem Traubenblüten-Acanthopanax.

Einzigartigkeit: this compound zeichnet sich durch seine vielfältigen pharmakologischen Eigenschaften und seine Fähigkeit zur Modulation mehrerer biologischer Signalwege aus. Seine einzigartige Kombination aus entzündungshemmenden, antitumoralen und neuroprotektiven Wirkungen macht es zu einer wertvollen Verbindung für verschiedene therapeutische Anwendungen.

Biologische Aktivität

Eleutheroside E (EE), a prominent bioactive compound derived from Eleutherococcus senticosus (commonly known as Siberian ginseng), has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the pharmacological effects, mechanisms of action, and potential therapeutic applications of EE, drawing on various studies and research findings.

1. Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, including:

- Anti-diabetic Effects : EE has been shown to enhance insulin sensitivity and glucose uptake in muscle cells. In studies involving insulin-resistant adipocytes, EE treatment led to increased glucose uptake, suggesting its potential role in managing diabetes . Additionally, dietary supplementation with EE in diabetic db/db mice resulted in improved glycemic control and reduced triglyceride levels .

- Neuroprotective Effects : Research indicates that EE can protect against cognitive decline and memory impairments induced by radiation exposure. A study demonstrated that four weeks of EE supplementation improved cognitive function and remodeled gut microbiota in irradiated mice, highlighting its potential neuroprotective properties .

- Anti-inflammatory Effects : EE has demonstrated significant anti-inflammatory activity by suppressing the expression of inflammatory proteins. This effect is particularly relevant in conditions such as myocardial infarction, where EE may exert protective effects on heart tissue .

- Antioxidant Activity : The compound has been noted for its antioxidant properties, which contribute to its overall therapeutic potential. Studies have indicated that EE can reduce oxidative stress markers, thereby protecting cells from damage .

The biological effects of this compound are mediated through several molecular pathways:

- Insulin Signaling Pathway : EE enhances insulin-stimulated glucose uptake by activating key signaling molecules involved in glucose metabolism. In vitro studies have shown that EE amplifies insulin's effect on glucose uptake in myotubes .

- Gut-Brain Axis Modulation : The neuroprotective effects of EE are linked to its ability to modulate gut microbiota composition. By reshaping the intestinal microbiome, EE influences neurotransmitter production and signaling pathways associated with cognitive function .

- Cytochrome P450 Interaction : Research indicates that EE may interact with cytochrome P450 enzymes, potentially affecting drug metabolism. Studies have shown mixed-type inhibition of CYP2C9 and CYP2E1 by EE, which could have implications for drug-drug interactions .

Table 1: Summary of Key Studies on this compound

4. Clinical Implications

The diverse pharmacological activities of this compound suggest several potential clinical applications:

- Diabetes Management : Given its ability to enhance insulin sensitivity and glucose uptake, EE could be developed as a complementary treatment for type 2 diabetes.

- Cognitive Health : The neuroprotective effects observed in animal models indicate that EE may hold promise for preventing cognitive decline related to aging or radiation exposure.

- Inflammatory Conditions : The anti-inflammatory properties of EE may provide therapeutic avenues for managing chronic inflammatory diseases.

Eigenschaften

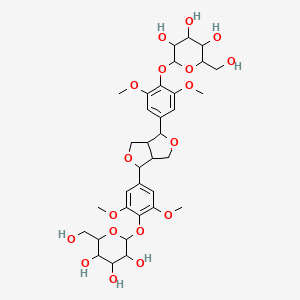

IUPAC Name |

2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Record name | Eleutheroside D | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113328 | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96038-87-8, 573-44-4 | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96038-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.